molecular formula C11H14ClNO4S B2539207 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid CAS No. 786728-85-6

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid

Cat. No.: B2539207
CAS No.: 786728-85-6
M. Wt: 291.75
InChI Key: PISVALYXPYCCAK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H14ClNO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid typically involves the sulfonation of 4-chloro-3,5-dimethylbenzenesulfonamide followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylbenzenesulfonamide: This compound is similar in structure but lacks the propanoic acid moiety.

    3-(4-Chloro-3,5-dimethylphenyl)propanoic acid: Similar but without the sulfonamide group.

    4-Chloro-3,5-dimethylbenzenesulfonic acid: Similar but with a sulfonic acid group instead of the sulfonamide.

Uniqueness

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid is unique due to the combination of the sulfonamide and propanoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7-5-9(6-8(2)11(7)12)18(16,17)13-4-3-10(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISVALYXPYCCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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